molecular formula C14H21N7 B3799306 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine

3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine

Cat. No.: B3799306
M. Wt: 287.36 g/mol
InChI Key: BRWVSXHLIQRBDA-UHFFFAOYSA-N
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Description

3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyridine ring is often synthesized via condensation reactions involving pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .

Scientific Research Applications

3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The piperidine ring may interact with various enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their stability and biological activity.

    Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

    Pyridine derivatives: Commonly found in drugs and agrochemicals.

Uniqueness

What sets 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine apart is its unique combination of three different rings, each contributing to its overall biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7/c15-8-12-10-21(19-18-12)13-3-6-20(7-4-13)9-11-2-1-5-17-14(11)16/h1-2,5,10,13H,3-4,6-9,15H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVSXHLIQRBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CN)CC3=C(N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
Reactant of Route 2
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
Reactant of Route 3
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
Reactant of Route 4
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3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
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3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
Reactant of Route 6
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine

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